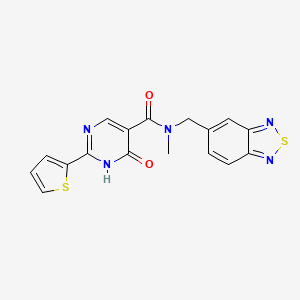

![molecular formula C14H21N7O3 B5555316 ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)

ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate and related compounds involves several key chemical reactions, including regioselective synthesis and "click chemistry." Notably, regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates demonstrates high regioselectivity, avoiding the formation of regio isomers (Ohsumi & Neunhoeffer, 1992)1. Additionally, the "click chemistry" approach offers an efficient route to fully substituted 1,2,3-triazoles, leveraging the reactivity of organic azides and terminal alkynes (Chen, Liu, & Chen, 2010)2.

Molecular Structure Analysis

Molecular structure analysis of compounds related to ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate reveals intricate details about their conformation and bonding. For instance, the analysis of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate demonstrates its crystallization in the triclinic space group, along with a detailed discussion on the stabilization of the structure via N–H⋯O hydrogen bonding (Dong & Quan, 2000)3.

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted through various reactions, including those involving organic azides, terminal alkynes, and the base-mediated reactions to produce fully substituted triazoles. The reaction mechanisms often involve the addition of an imine nitrogen atom to the terminal nitrogen atom of the diazo compound, followed by aromatization (Chen, Liu, & Chen, 2010)2.

Physical Properties Analysis

The physical properties of related compounds, such as "5-Deoxy-5-C-(5-ethoxycarbonyl-1,2,3-triazol-1-yl)-1,2-O-isopropylidene-α-D-xylofuranose," have been studied, revealing details about bond lengths, angles, and molecular conformations (Horton et al., 1997)4.

Chemical Properties Analysis

The chemical properties of ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate and its derivatives are characterized by their reactivity in various chemical reactions. These properties are essential for understanding the compound's potential applications in synthetic chemistry and material science.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions The compound ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is involved in various synthetic chemical reactions. It serves as a precursor or intermediate in the synthesis of diverse heterocyclic compounds. For instance, it has been used in the preparation of ethyl 3-amino-5-phenylpyrazole-4-carboxylates, which were further reacted to obtain pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions. These synthesized compounds have their structures elucidated and mechanisms discussed, contributing to the field of heterocyclic chemistry (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Biological Activities In another study, ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate derivatives were investigated for their antimicrobial activities. The research involved the synthesis of 1,2,4-triazol-3-one derivatives and their evaluation against various microbial strains. Some of these derivatives exhibited significant antimicrobial properties, indicating the potential of this compound in the development of new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Heterocyclic Compound Synthesis Furthermore, the compound has been utilized in the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, showcasing its versatility in organic synthesis. The process demonstrated high regioselectivity, contributing valuable insights into the synthesis of triazine derivatives, which are important in various fields, including pharmaceuticals and agrochemicals (Ohsumi & Neunhoeffer, 1992).

Structural and Mechanistic Studies Additionally, the compound's involvement in the Dimroth rearrangement has been studied, where it was used to synthesize a tricyclic compound through a reaction with p-toluenesulphonyl azide. This research provides valuable information on the rearrangement mechanisms and the structural properties of the resulting compounds (Ezema, Akpanisi, Ezema, & Onoabedje, 2015).

Propriétés

IUPAC Name |

ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O3/c1-6-20(7-2)12-15-13(17-14(16-12)23-5)21-9(4)10(18-19-21)11(22)24-8-3/h6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXKFOCSZSYLGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)N2C(=C(N=N2)C(=O)OCC)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

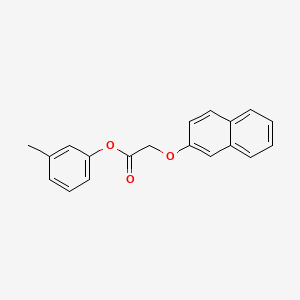

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)

![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)